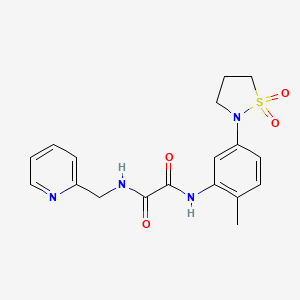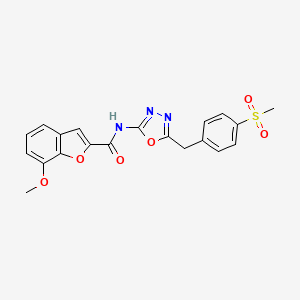![molecular formula C14H18N2 B2782038 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine CAS No. 33131-92-9](/img/structure/B2782038.png)
2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine” is a chemical compound with the molecular formula C14H19N2 . This heterocyclic fragment is a well-known pharmacophore among the functional derivatives of which compounds with antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, as well as anticoagulant activity have been found .
Synthesis Analysis
The synthesis of this compound has been reported in various studies . The yield was reported as 71% as a yellow solid . The IR spectrum showed peaks at 3137 cm-1 (NH), 1676 cm-1 (C=O), and 1609 cm-1 (C=N) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The peculiarities of their NMR spectra and mass spectrometric behavior provide critical insights into their molecular configurations.Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . For instance, it was found that molecules combining in their structure fragments of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one and thiazole act as both selective and dual inhibitors of Xa factors and XIa .作用機序
Target of Action
The primary targets of this compound are the blood coagulation factors Xa and XIa . These factors play a key role in the blood coagulation cascade, a complex process that leads to the formation of a clot to prevent excessive bleeding .
Mode of Action
The compound acts as a dual inhibitor of coagulation factors Xa and XIa . By inhibiting these factors, the compound can suppress thrombosis, the formation of blood clots within a blood vessel . This action can be beneficial in conditions where there is a risk of unwanted clot formation, such as in certain cardiovascular diseases .
Biochemical Pathways
The compound affects the blood coagulation cascade , a series of biochemical reactions that lead to the formation of a clot . By inhibiting factors Xa and XIa, the compound interferes with this cascade, reducing the likelihood of clot formation . The downstream effects of this action include a reduction in the risk of thrombotic events, such as stroke or heart attack .
Pharmacokinetics
The compound’s ability to inhibit both factors xa and xia suggests it may have a broad distribution within the body and a significant impact on bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of factors Xa and XIa, leading to a reduction in the formation of blood clots . This can result in a decreased risk of thrombotic events, which are major causes of morbidity and mortality in conditions such as cardiovascular disease .
Action Environment
実験室実験の利点と制限
2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine has several advantages and limitations when used in laboratory experiments. One advantage of using this compound is that it can be synthesized easily in a laboratory setting via a variety of methods. Additionally, the compound has a wide range of applications in scientific research, including the investigation of the mechanism of action of various drugs and the effects of various environmental factors on the behavior of organisms. However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of the compound is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, the compound has a relatively short half-life, which can limit its usefulness in long-term experiments.
将来の方向性
The future of 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine research is promising. Future research should focus on further elucidating the exact mechanism of action of the compound and its interactions with various receptor systems in the brain. Additionally, future research should focus on investigating the biochemical and physiological effects of the compound in more detail. Furthermore, future research should focus on exploring the potential therapeutic applications of the compound, including its potential use in the treatment of various neurological and psychiatric disorders. Finally, future research should focus on exploring the potential toxicological effects of the compound in order to ensure its safety and efficacy.
合成法
2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine can be synthesized via a variety of methods, including the Fischer indole synthesis and the Ullmann reaction. The Fischer indole synthesis involves the condensation of aldehydes with ammonium acetate in the presence of an acid catalyst. The Ullmann reaction involves the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst. Both methods can be used to synthesize this compound in a laboratory setting.
科学的研究の応用
2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine has a wide range of applications in scientific research. It has been used in a variety of studies to investigate the mechanism of action of various drugs, including anticonvulsants, antidepressants, and antipsychotics. The compound has also been used in studies to investigate the biochemical and physiological effects of various drugs. Additionally, this compound has been used to study the effects of various environmental factors on the behavior of organisms.
特性
IUPAC Name |
2-(2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-10-12(7-8-15)13-6-2-4-11-5-3-9-16(10)14(11)13/h2,4,6H,3,5,7-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHFYTROGAAQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC3=C2N1CCC3)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601345968 |
Source


|
| Record name | 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]-quinolin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33131-92-9 |
Source


|
| Record name | 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]-quinolin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2781955.png)
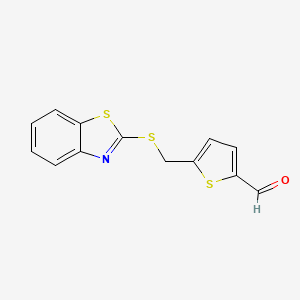
![2-(benzofuran-2-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2781957.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2781960.png)

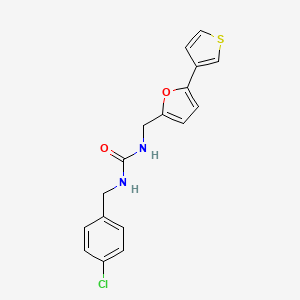
![2-Chloro-1-[3-(2-chloro-acetyl)-2,4,6-trimethyl-phenyl]-ethanone](/img/structure/B2781966.png)
![2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B2781967.png)
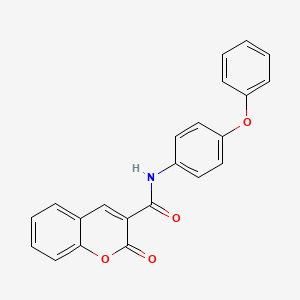

![Ethyl 3-{[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}propanoate](/img/structure/B2781975.png)
